molecular formula C6H9NO2S B1400024 (2-(Methoxymethyl)thiazol-5-yl)methanol CAS No. 1267793-44-1

(2-(Methoxymethyl)thiazol-5-yl)methanol

Cat. No.: B1400024
CAS No.: 1267793-44-1
M. Wt: 159.21 g/mol
InChI Key: BCJKVNCPCFIWEO-UHFFFAOYSA-N
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Description

(2-(Methoxymethyl)thiazol-5-yl)methanol is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methoxymethyl)thiazol-5-yl)methanol typically involves the nucleophilic addition reaction of a thiazole derivative with a methoxymethylating agent. One common method is the reaction of 2-chloromethylthiazole with methanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-(Methoxymethyl)thiazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

(2-(Methoxymethyl)thiazol-5-yl)methanol has a wide range of applications in scientific research:

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (2-(Methoxymethyl)thiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethylthiazole: A precursor in the synthesis of (2-(Methoxymethyl)thiazol-5-yl)methanol.

    2-(Hydroxymethyl)thiazole: Similar structure but with a hydroxyl group instead of a methoxymethyl group.

    2-(Methylthio)thiazole: Contains a methylthio group instead of a methoxymethyl group.

Uniqueness

This compound is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity compared to other thiazole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[2-(methoxymethyl)-1,3-thiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c1-9-4-6-7-2-5(3-8)10-6/h2,8H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJKVNCPCFIWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC=C(S1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1267793-44-1
Record name [2-(methoxymethyl)-1,3-thiazol-5-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 5-(((tert-butyldimethylsilyl)oxy)methyl)-2-(methoxymethyl)thiazole (721 mg, 2.64 mmol) in THF (20 mL) was treated at 0° C. with TBAF (5.30 mL of a 1M solution in THF, 5.30 mmol) and the resulting mixture was stirred for 45 min at 0° C. The reaction mixture was diluted with EA, washed with sat. aq. NH4Cl and brine, dried over Na2SO4, filtered and the solvent was removed under reduced pressure. Purification of the residue by FC (1:9 hept-EA) gave the title compound as a colorless oil: TLC: rf (1:9 hept-EA)=0.27. LC-MS-conditions 07: tR=0.41 min, [M+H]+=160.01.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(Methoxymethyl)thiazol-5-yl)methanol
Reactant of Route 2
(2-(Methoxymethyl)thiazol-5-yl)methanol
Reactant of Route 3
(2-(Methoxymethyl)thiazol-5-yl)methanol
Reactant of Route 4
(2-(Methoxymethyl)thiazol-5-yl)methanol
Reactant of Route 5
(2-(Methoxymethyl)thiazol-5-yl)methanol
Reactant of Route 6
(2-(Methoxymethyl)thiazol-5-yl)methanol

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